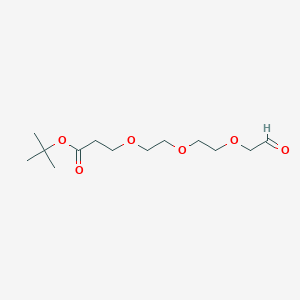
tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate is an organic compound with the molecular formula C13H24O6 It is a derivative of propanoic acid and contains a tert-butyl ester group along with a polyether chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate typically involves the esterification of 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates. Post-reaction, the product is typically purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The polyether chain can participate in nucleophilic substitution reactions, where the ether linkages can be cleaved and replaced with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Hydrolysis: 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoic acid and tert-butyl alcohol.
Reduction: 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanol.
Substitution: Various substituted polyether derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of polyether-based compounds.
Pharmaceuticals: The compound can be used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is utilized in the preparation of polymeric materials and surfactants due to its polyether chain, which imparts flexibility and solubility in various solvents.
Biological Studies: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its polyether chain may interact with enzymes or cellular membranes, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-(2-ethoxyethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-(2-methoxyethoxy)ethoxy)propanoate
Uniqueness
tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate is unique due to the presence of the oxo group in its polyether chain, which can impart different reactivity and properties compared to its analogs. This oxo group can participate in additional chemical reactions, such as nucleophilic additions, which are not possible with the hydroxy, ethoxy, or methoxy derivatives.
Propiedades
Fórmula molecular |
C13H24O6 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C13H24O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h5H,4,6-11H2,1-3H3 |
Clave InChI |
BZICCGPFDIWFPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















